molecular formula C6H13NO3 B15275328 Methyl 2-amino-5-hydroxypentanoate

Methyl 2-amino-5-hydroxypentanoate

Cat. No.: B15275328
M. Wt: 147.17 g/mol
InChI Key: QVSHJIMHLBSSAL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-hydroxypentanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of pentanoic acid and features both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-hydroxypentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-oxo-5-hydroxypentanoate or 2-amino-5-oxopentanoate.

    Reduction: 2-amino-5-hydroxypentanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of amino acids and peptides.

    Medicine: It is investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-hydroxypentanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. It can act as a substrate for enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxypentanoate: Similar structure but lacks the amino group.

    2-amino-5-hydroxypentanoic acid: The non-esterified form of the compound.

    Methyl 2-amino-4-hydroxypentanoate: A positional isomer with the hydroxyl group on the fourth carbon.

Uniqueness

Methyl 2-amino-5-hydroxypentanoate is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 2-amino-5-hydroxypentanoate

InChI

InChI=1S/C6H13NO3/c1-10-6(9)5(7)3-2-4-8/h5,8H,2-4,7H2,1H3

InChI Key

QVSHJIMHLBSSAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCO)N

Origin of Product

United States

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